BAY 73-1449

Descripción general

Descripción

Este compuesto exhibe una alta potencia en los ensayos de monofosfato cíclico de adenosina en células HEL humanas y células de ganglios de la raíz dorsal de rata, con un valor de IC50 de menos de 0,1 nanomolar . BAY 73-1449 se utiliza principalmente en investigación científica por su potencial para reducir la presión arterial .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de BAY 73-1449 implica varios pasos clave. El material de partida es típicamente una pirimidina sustituida, que se somete a una serie de reacciones para introducir los grupos funcionales necesarios. Las condiciones de reacción a menudo implican el uso de bases fuertes, como el hidruro de sodio, y disolventes orgánicos, como el dimetilsulfóxido .

Paso 1: La pirimidina sustituida se hace reaccionar con un haluro de bencilo en presencia de una base para formar un intermedio bencilado.

Paso 2: El intermedio se somete entonces a una reacción de sustitución nucleófila con un derivado de fenilalanina para introducir la porción de aminoácido.

Paso 3: El paso final implica la desprotección del grupo bencilo para producir this compound.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo implicando pasos de purificación adicionales, como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

BAY 73-1449 se somete a varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: this compound puede reducirse para formar derivados reducidos, a menudo usando agentes reductores como el hidruro de aluminio y litio.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo de pirimidina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan a menudo en reacciones de sustitución.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos, así como análogos sustituidos de this compound .

Aplicaciones Científicas De Investigación

Scientific Research Applications

BAY 73-1449 has been studied across multiple domains, including:

- Cardiovascular Research : Its ability to lower blood pressure has been documented, making it a candidate for treating hypertension .

- Anti-inflammatory Studies : The compound's role in modulating inflammatory responses has been explored, particularly in conditions such as arthritis and other inflammatory diseases .

- Cancer Research : this compound's effects on tumor growth and metastasis have been investigated, suggesting potential utility in oncology .

- Neuroscience : Research indicates that this compound may influence neuronal signaling pathways, contributing to studies on neurodegenerative diseases .

Data Table: Applications of this compound

Case Study 1: Cardiovascular Implications

A study published in a peer-reviewed journal examined the effects of this compound on hypertensive rat models. The research demonstrated that administration of the compound led to a significant decrease in blood pressure and improved vascular function. The findings suggest that this compound could be a valuable therapeutic agent for managing hypertension.

Case Study 2: Anti-inflammatory Effects

In another observational study, researchers investigated the anti-inflammatory properties of this compound in a model of rheumatoid arthritis. The results indicated that treatment with the compound resulted in a marked reduction of inflammatory cytokines and improved joint function. This case study highlights the potential for this compound as an adjunct therapy in inflammatory conditions.

Case Study 3: Cancer Research

A recent investigation focused on the impact of this compound on breast cancer cell lines. The study found that the antagonist inhibited cell proliferation and induced apoptosis in cancer cells. These findings point to the possibility of utilizing this compound as part of a targeted cancer therapy regimen.

Mecanismo De Acción

BAY 73-1449 ejerce sus efectos antagonizando selectivamente el receptor de la prostaciclina. Este receptor está involucrado en la regulación del tono vascular y la agregación plaquetaria. Al bloquear este receptor, this compound inhibe los efectos vasodilatadores y antiagregantes de la prostaciclina, lo que lleva a una reducción de la presión arterial .

Comparación Con Compuestos Similares

Compuestos Similares

BAY 60-6583: Otro antagonista selectivo del receptor de la prostaciclina con una potencia y aplicaciones similares.

BAY 41-2272: Un compuesto con una selectividad de receptor similar pero una estructura química y un perfil farmacológico diferentes.

Unicidad

BAY 73-1449 es único en su alta potencia y selectividad para el receptor de la prostaciclina, lo que lo convierte en una herramienta valiosa en la investigación científica. Su capacidad para reducir la presión arterial sin afectar significativamente otros parámetros fisiológicos lo diferencia de otros compuestos similares .

Actividad Biológica

BAY 73-1449 is a selective antagonist of the prostacyclin receptor (IP receptor), developed for its potential therapeutic effects in various vascular and inflammatory conditions. This compound has garnered attention due to its high potency and specificity, with an IC50 value of less than 0.1 nM in cAMP assays conducted in human HEL cells and rat dorsal root ganglion (DRG) neurons . The biological activity of this compound has been explored in several studies, highlighting its impact on vascular smooth muscle relaxation, platelet aggregation, and potential applications in treating conditions such as pulmonary hypertension and ischemic injuries.

This compound functions primarily as an antagonist at the IP receptor, which is known to mediate vasodilatory effects and inhibit platelet aggregation. The blockade of this receptor can lead to increased vascular resistance and altered hemodynamics, making it a candidate for managing conditions characterized by excessive vasodilation or platelet activation .

Pharmacological Profile

The pharmacological profile of this compound reveals several important characteristics:

- Selectivity : It shows high selectivity for the IP receptor over other prostaglandin receptors.

- Potency : Its potency is significant, with an IC50 of less than 0.1 nM, indicating strong binding affinity.

- Effects on Vascular Smooth Muscle : Studies have demonstrated that this compound can induce vascular contraction in certain models, suggesting a role in modulating vascular tone .

In Vitro and In Vivo Studies

In Vitro Studies : Various studies have assessed the effects of this compound on isolated tissues. For instance:

- In human HEL cells, this compound effectively inhibited cAMP accumulation induced by prostacyclin, confirming its antagonistic action .

- In rat DRG neurons, it demonstrated significant effects on pain pathways by modulating neurotransmitter release through IP receptor inhibition .

In Vivo Studies : Animal models have been employed to evaluate the therapeutic potential of this compound:

- A study involving portal hypertensive rats showed that administration of this compound resulted in reduced portal pressure and improved hemodynamic parameters, indicating its potential utility in managing portal hypertension .

- Another study highlighted its effects on reducing capillary permeability and edema formation in models of inflammation, further supporting its anti-inflammatory properties .

Case Studies

Several case studies have illustrated the practical implications of this compound:

-

Portal Hypertension Model :

- Objective : To assess the efficacy of this compound in reducing portal pressure.

- Methodology : Rats were treated with varying doses (1 or 5 mg/kg) over a week.

- Findings : Significant reductions in portal pressure were observed, alongside improvements in liver function markers.

-

Pulmonary Hypertension Model :

- Objective : Evaluate the impact on pulmonary artery pressure.

- Methodology : Chronic administration in a hypoxic rat model.

- Findings : Treatment led to decreased pulmonary artery pressure and improved exercise tolerance.

Summary Table of Biological Activity

Propiedades

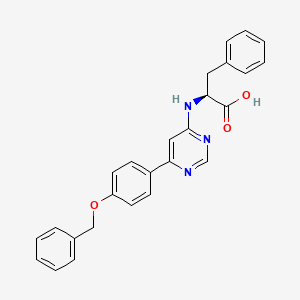

IUPAC Name |

(2R)-3-phenyl-2-[[6-(4-phenylmethoxyphenyl)pyrimidin-4-yl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3/c30-26(31)24(15-19-7-3-1-4-8-19)29-25-16-23(27-18-28-25)21-11-13-22(14-12-21)32-17-20-9-5-2-6-10-20/h1-14,16,18,24H,15,17H2,(H,30,31)(H,27,28,29)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYFPNITZGCUPZ-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC2=NC=NC(=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC2=NC=NC(=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.